Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl, dimethyl, and propyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate typically involves the Paal-Knorr reaction, which is a well-known method for preparing substituted furans. This reaction involves the cyclization of 1,4-diketones in the presence of an acid catalyst. The specific conditions for synthesizing this compound may include the use of acetic acid as a solvent and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the furan ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its aroma and flavor properties.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of pharmaceuticals.
Furaneol® (4-Hydroxy-2,5-dimethyl-3(2H)-furanone): A key flavor compound in many fruits.
Uniqueness
Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of novel therapeutic agents .
Properties
CAS No. |
113704-03-3 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-2-propyl-3H-furan-4-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-5-6-11(3)7-9(8(2)14-11)10(12)13-4/h5-7H2,1-4H3 |
InChI Key |
ABOPECASPNJWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=C(O1)C)C(=O)OC)C |
Origin of Product |
United States |
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